Bienvenue dans la boutique en ligne BenchChem!

N-(3-phenylpropyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide

CNS drug discovery Lipophilicity Blood-brain barrier permeability

N-(3-Phenylpropyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide (CAS 2310104-59-5) is a synthetic small-molecule screening compound belonging to the 1,4-diazepane-1-carboxamide class, characterized by a homopiperazine (1,4-diazepane) core co-functionalized with a 3-phenylpropyl carboxamide at the N1 position and a thiolan-3-yl (tetrahydrothiophene) substituent at the N4 position. The compound has a molecular formula of C19H29N3OS and a molecular weight of 347.52 g/mol.

Molecular Formula C19H29N3OS
Molecular Weight 347.52
CAS No. 2310104-59-5
Cat. No. B2992380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-phenylpropyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide
CAS2310104-59-5
Molecular FormulaC19H29N3OS
Molecular Weight347.52
Structural Identifiers
SMILESC1CN(CCN(C1)C(=O)NCCCC2=CC=CC=C2)C3CCSC3
InChIInChI=1S/C19H29N3OS/c23-19(20-10-4-8-17-6-2-1-3-7-17)22-12-5-11-21(13-14-22)18-9-15-24-16-18/h1-3,6-7,18H,4-5,8-16H2,(H,20,23)
InChIKeyIUDYCTWKJIVYSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Phenylpropyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide (CAS 2310104-59-5): Structural Baseline for Screening Library Procurement


N-(3-Phenylpropyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide (CAS 2310104-59-5) is a synthetic small-molecule screening compound belonging to the 1,4-diazepane-1-carboxamide class, characterized by a homopiperazine (1,4-diazepane) core co-functionalized with a 3-phenylpropyl carboxamide at the N1 position and a thiolan-3-yl (tetrahydrothiophene) substituent at the N4 position . The compound has a molecular formula of C19H29N3OS and a molecular weight of 347.52 g/mol [1]. Its structure combines a flexible three-carbon phenylalkyl linker, a sulfur-containing saturated heterocycle, and a urea-like carboxamide moiety, placing it at the intersection of CNS-oriented screening libraries and sulfur-mediated drug design campaigns [2]. No primary research papers or patents disclosing quantitative biological activity for this specific compound were identified in the public domain as of the search date.

Why N-(3-Phenylpropyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide Cannot Be Replaced by N-Benzyl, N-Phenyl, N-Ethyl, or Heteroatom-Substituted Analogs in Focused Screening


Substitution within the 4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide series is not interchangeable because the three structural modules—N-substituent chain length, 4-position heterocycle identity, and carboxamide linker—independently modulate lipophilicity (XLogP), topological polar surface area (TPSA), rotatable bond count, and hydrogen-bonding capacity [1]. The 3-phenylpropyl chain in the target compound contributes a calculated XLogP of approximately 2.9 and ~60.9 Ų TPSA, placing it in a CNS-accessible physicochemical space distinct from the shorter N-benzyl analog (XLogP 2.1, MW 319.5) or the minimally lipophilic N-ethyl analog (MW 257.4) [2]. The thiolan-3-yl sulfur atom introduces polarizability and potential for sulfur-specific interactions (e.g., σ-hole bonding, metal coordination, or oxidation to sulfoxide/sulfone) absent in the oxolan (oxygen) or cyclobutyl (all-carbon) analogs, fundamentally altering target engagement profiles and metabolic fate [3]. Simply substituting a structurally similar carboxamide without verifying these modular contributions risks selecting a compound with a divergent ADME and target-binding fingerprint.

Quantitative Differentiation Evidence for N-(3-Phenylpropyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide vs. Five Closest Structural Analogs


Lipophilicity Differentiation: 3-Phenylpropyl Chain Elevates XLogP by ~0.8 Log Units vs. N-Benzyl Analog, Shifting CNS Permeability Profile

The target compound's 3-phenylpropyl N-substituent confers an estimated XLogP of ~2.9, compared to 2.1 for the N-benzyl analog (CAS 2310156-22-8, MW 319.5) as computed by PubChem's XLogP3 algorithm [1]. This +0.8 log unit increase places the target compound in a more favorable CNS drug-like lipophilicity range (XLogP 1–3.5), while the N-benzyl compound lies closer to the lower boundary, potentially limiting passive BBB penetration. The N-ethyl analog (CAS 2319801-53-9, MW 257.40) has an estimated XLogP of <1.5, making it even less CNS-accessible .

CNS drug discovery Lipophilicity Blood-brain barrier permeability 1,4-Diazepane carboxamides

Rotatable Bond Count Divergence: Six Rotatable Bonds in Target vs. Three in N-Benzyl Analog Enable Greater Conformational Sampling for Target Engagement

The target compound possesses six rotatable bonds (three from the 3-phenylpropyl chain plus three from the diazepane-thiolane-carboxamide core), compared to three rotatable bonds in the N-benzyl analog (CAS 2310156-22-8) as documented in PubChem computed properties [1]. The N-phenyl analog (CAS 2320172-83-4) also has only three rotatable bonds due to direct phenyl attachment without an alkyl linker [2]. This difference of three additional rotatable bonds in the target compound represents a significant increase in conformational degrees of freedom, which can enable induced-fit binding to deeper or more sterically demanding binding pockets that the more rigid N-benzyl and N-phenyl analogs cannot access.

Conformational flexibility Ligand-receptor binding Entropy-driven binding 1,4-Diazepane carboxamides

Sulfur-for-Oxygen Isosteric Replacement: Thiolan-3-yl Confers Distinct Polarizability and Metabolic Reactivity vs. Oxolan-3-yl Analog

The thiolan-3-yl (tetrahydrothiophene) group in the target compound (MW 347.52) replaces the oxolan-3-yl (tetrahydrofuran) moiety found in 4-(oxolan-3-yl)-N-(3-phenylpropyl)-1,4-diazepane-1-carboxamide (CAS 2320216-61-1, MW 331.5) . This O→S substitution increases molecular weight by ~16 Da and introduces a polarizable sulfur atom (atomic polarizability: S = 2.90 ų vs. O = 0.802 ų). The sulfur lone pairs are more diffuse and participate in σ-hole bonding and chalcogen interactions that oxygen cannot replicate. Additionally, thiolane is susceptible to metabolic S-oxidation to sulfoxide and sulfone metabolites, creating a distinct metabolic trajectory from the oxolan analog, which undergoes O-dealkylation or ring-opening pathways [1].

Sulfur isostere Bioisostere replacement Drug metabolism Thiolane vs. oxolane

Hydrogen-Bond Donor/Acceptor Architecture: Target Compound's Single HBD and Three HBA Create a Distinct Pharmacophore vs. Cyclobutyl and Oxolan Analogs

The target compound presents one hydrogen bond donor (carboxamide N-H) and three hydrogen bond acceptors (carboxamide C=O, diazepane N4, and thiolane S), totaling a balanced HBD/HBA ratio of 1:3 [1]. In contrast, the oxolan analog (CAS 2320216-61-1) has the same 1:3 ratio but replaces the sulfur acceptor with an ether oxygen, which is a stronger HBA (higher basicity). The cyclobutyl analog (CAS 2194848-81-0, C19H29N3O) has only two hydrogen bond acceptors (carboxamide C=O and diazepane N), lacking the sulfur or oxygen HBA entirely. This altered H-bonding capacity directly impacts aqueous solubility, membrane permeability, and target complementarity in binding pockets where a third HBA is required for key interactions.

Hydrogen bonding Pharmacophore modeling Structure-based drug design 1,4-Diazepane carboxamides

Limitation Acknowledgment: Absence of Published Head-to-Head Biological Activity Data for This Compound

A systematic search of PubMed, BindingDB, PubChem BioAssay, Google Patents, and ChemSrc literature citations returned no primary research articles, patents, or public bioassay records containing quantitative IC50, Ki, EC50, or phenotypic activity data for N-(3-phenylpropyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide (CAS 2310104-59-5) [1]. This compound appears exclusively in commercial screening compound catalogs as an uncharacterized member of the 1,4-diazepane-1-carboxamide scaffold library. All differentiation evidence presented above is therefore derived from computed physicochemical properties, structural comparison to characterized analogs, and class-level pharmacological inference. Procurement decisions must weigh this evidential limitation against the compound's unique structural features.

Data availability Screening compound Procurement caveat Evidence limitation

Optimal Procurement and Research Application Scenarios for N-(3-Phenylpropyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide Based on Structural Differentiation Evidence


CNS-Focused Fragment-Based or Diversity Screening Where Lipophilicity (XLogP ~2.9) and Conformational Flexibility Are Prioritized Over Shorter-Linker Analogs

The target compound's estimated XLogP of ~2.9 and six rotatable bonds position it within CNS drug-like chemical space, distinct from the N-benzyl analog (XLogP 2.1, three rotatable bonds). Procurement is indicated for CNS screening libraries where compounds with a three-carbon phenylalkyl linker and moderate lipophilicity are required to probe targets such as GPCRs, ion channels, or transporters that accommodate extended, flexible ligands.

Sulfur-Specific Pharmacophore Screening: Targeting Enzymes or Receptors Requiring Thioether-Mediated Interactions (σ-Hole Bonding, Metal Chelation, or Sulfoxide Prodrug Activation)

The thiolan-3-yl group introduces polarizable sulfur chemistry absent in oxolan and cyclobutyl analogs. This compound should be procured when the screening hypothesis explicitly involves sulfur-mediated binding (e.g., zinc-finger proteins, metalloproteases, or cytochrome P450 enzymes where thioether oxidation is mechanistically relevant). The oxolan analog (CAS 2320216-61-1) cannot substitute for these sulfur-dependent mechanisms.

Structure-Activity Relationship (SAR) Expansion of 1,4-Diazepane-1-Carboxamide Series: Probing the Effect of N-Substituent Chain Length from Phenyl (C0) Through Benzyl (C1) to 3-Phenylpropyl (C3)

When building a matrix SAR set to explore optimal N-substituent geometry for a newly identified diazepane carboxamide hit, the target compound represents the longest-linker member (3-carbon chain) in a series that includes the N-phenyl analog (direct attachment, C0), N-benzyl analog (1-carbon linker, C1), and the target (3-carbon linker, C3). Its inclusion is essential to determine whether extended reach into a hydrophobic sub-pocket improves target affinity or selectivity.

Metabolic Stability and Soft-Spot Identification Studies Comparing Thiolane-Containing vs. Oxolane-Containing Diazepane Carboxamides

For ADME laboratories conducting comparative metabolic stability assays, the target compound serves as the sulfur-containing probe in a matched molecular pair with the oxolan analog (CAS 2320216-61-1). This pairing isolates the effect of the O→S substitution on intrinsic clearance, metabolite identification (S-oxidation vs. O-dealkylation), and CYP inhibition profile, providing critical data for lead optimization programs considering sulfur incorporation.

Quote Request

Request a Quote for N-(3-phenylpropyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.